3-Acetoxy-4'-phenoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-4’-phenoxybenzophenone is a chemical compound that belongs to the class of benzophenones. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C21H16O4 and a molecular weight of 332.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-4’-phenoxybenzophenone can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for benzophenone derivatives, including 3-Acetoxy-4’-phenoxybenzophenone, often involve Friedel–Crafts acylation, which is regarded as one of the most important methods . This method involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4’-phenoxybenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones
Scientific Research Applications
3-Acetoxy-4’-phenoxybenzophenone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Acetoxy-4’-phenoxybenzophenone involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or disrupt the function of membrane proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxy-3’-phenoxybenzophenone: Another benzophenone derivative with similar structural features.
4-Hydroxybenzophenone: A related compound with a hydroxy group instead of an acetoxy group.
4-Methoxybenzophenone: A benzophenone derivative with a methoxy group.
Uniqueness
3-Acetoxy-4’-phenoxybenzophenone is unique due to its specific acetoxy and phenoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
[3-(4-phenoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-20-9-5-6-17(14-20)21(23)16-10-12-19(13-11-16)25-18-7-3-2-4-8-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFIMCWSSHFGIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641641 |
Source
|
Record name | 3-(4-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-75-9 |
Source
|
Record name | 3-(4-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.